3-(2-Aminophenyl)propan-1-ol hydrochloride
Description
Contextual Significance in Synthetic Organic Chemistry
The significance of 3-(2-Aminophenyl)propan-1-ol (B1584289) hydrochloride in synthetic organic chemistry lies in its role as a bifunctional building block. Organic building blocks are foundational molecular entities that provide the necessary functionalities and precursors for the construction of more complex molecules with specific biological or material properties. boronmolecular.com The dual functionality of an aromatic amine and a primary alcohol allows for sequential or one-pot reactions to construct elaborate molecular architectures. This is particularly important in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. nih.govpurkh.com
The pursuit of green and sustainable chemical processes has further highlighted the importance of efficient building blocks. rsc.org The use of precursors that can lead to the desired products in fewer steps, with high atom economy, aligns with the principles of green chemistry. The structure of 3-(2-Aminophenyl)propan-1-ol hydrochloride is well-suited for intramolecular cyclization reactions, which are inherently atom-economical.
Role as a Versatile Chemical Intermediate and Building Block
The primary utility of this compound is as a versatile intermediate for the synthesis of various heterocyclic compounds. The presence of the nucleophilic amino group on the phenyl ring and the hydroxyl group on the propyl chain allows for a range of chemical transformations.
One of the most notable applications of this compound is in the synthesis of tetrahydroquinolines . The intramolecular cyclization of 3-(2-aminophenyl)propan-1-ol derivatives can lead to the formation of the tetrahydroquinoline core, a structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov The functionalization of the quinoline (B57606) ring is a significant area of research in medicinal chemistry, as it allows for the modulation of the pharmacological profile of the resulting derivatives. rsc.org
The general synthetic strategy involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the amino group. This cyclization can be promoted by various reagents and conditions, offering flexibility to the synthetic chemist. The resulting tetrahydroquinoline can be further modified, making 3-(2-Aminophenyl)propan-1-ol a key starting material for generating a library of substituted quinoline derivatives.
Beyond tetrahydroquinolines, the reactive nature of the amino and hydroxyl groups allows for its participation in various other synthetic transformations, including:
N-alkylation and N-acylation: The amino group can be readily alkylated or acylated to introduce a variety of substituents.
O-alkylation and O-acylation: The hydroxyl group can be derivatized to form ethers or esters.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further handles for synthetic diversification.
These transformations underscore the compound's role as a flexible building block for creating a diverse range of organic molecules.
Current Research Landscape and Future Perspectives
The current research landscape for compounds like this compound is heavily influenced by the drive to discover new therapeutic agents. The development of novel synthetic methodologies for creating functionalized heterocyclic scaffolds remains a key focus in organic and medicinal chemistry. tandfonline.comnih.gov
Recent research has demonstrated the potent anti-inflammatory and immunomodulating activities of structurally related 3-amino-substituted 1-phenylpropanols. nih.gov This suggests that derivatives of 3-(2-Aminophenyl)propan-1-ol could also exhibit interesting biological properties, warranting further investigation into their potential as anti-inflammatory or neuroprotective agents. The search for new drugs is a continuous process, and building blocks that provide access to novel chemical space are highly valuable. nih.gov
Future perspectives for this compound and its derivatives are promising. The ongoing interest in the synthesis of complex nitrogen-containing heterocycles for drug discovery will likely fuel further exploration of this compound's synthetic utility. rsc.org Advances in catalytic systems may enable even more efficient and selective transformations of this versatile building block. thieme.de Furthermore, its potential as a precursor for materials science applications, where tailored organic molecules are in high demand, remains an area ripe for exploration. sigmaaldrich.com The continuous need for new pharmaceuticals and functional materials ensures that the demand for versatile and efficient organic building blocks like this compound will persist. boronmolecular.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-aminophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6,11H,3,5,7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNNZHYAVGWAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Aminophenyl Propan 1 Ol Hydrochloride and Its Derivatives
Established Synthetic Routes and Precursor Transformations
Established methods for the synthesis of 3-(2-Aminophenyl)propan-1-ol (B1584289) hydrochloride primarily rely on the transformation of readily available precursors. These routes often involve the reduction of a nitro group and the formation of the aminopropanol (B1366323) side chain.
Reduction Strategies for Nitro-Substituted Precursors
A common and effective strategy for the synthesis of 3-(2-Aminophenyl)propan-1-ol involves the reduction of a corresponding nitro-substituted precursor, such as 3-(2-nitrophenyl)propan-1-ol. The nitro group is readily reduced to an amino group using various established methods.
Catalytic hydrogenation is a widely employed technique for this transformation. researchgate.netfrontiersin.org Catalysts such as palladium on carbon (Pd/C) are highly effective for the reduction of aromatic nitro groups. rsc.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol. chemicalbook.comust.hk The process is generally efficient and clean, with the primary byproduct being water. u-tokyo.ac.jp Standard procedures for catalytic hydrogenation using Pd/C involve careful handling of the pyrophoric catalyst and ensuring an inert atmosphere before introducing hydrogen. u-tokyo.ac.jpsarponggroup.com
Alternative reducing agents can also be employed. For instance, catalytic transfer hydrogenation offers a milder and often more selective method. frontiersin.org This technique uses a hydrogen donor, such as formic acid or its salts, in the presence of a catalyst like palladium.
The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure high yields. For example, in the reduction of related nitro compounds, the selection of the catalyst and hydrogen pressure has been shown to be crucial in preventing the formation of undesired byproducts. researchgate.net
| Precursor | Reducing Agent/Catalyst | Solvent | Key Findings/Observations | Reference |
|---|---|---|---|---|
| 3-(2-nitrophenyl)isoxazoles | Pd/C, H₂ | Not specified | Leads to the reduction of the nitro group and concomitant ring closure to form 4-aminoquinolines. | researchgate.net |
| 3-(nitrophenyl)-4,5-dihydroisoxazoles | Pd/C, H₂ | Not specified | Results in the selective reduction of the nitro group while preserving the dihydroisoxazole (B8533529) ring. | researchgate.net |
| Nitrophenols | Pd/Graphene, NaBH₄ | Aqueous solution | Pd/Graphene nanocomposites show high activity and stability. | rsc.org |
| Nitrotoluenes | Pd/Graphene, H₂ | Methanol | Effective reduction due to the poor solubility of nitrotoluenes in water. | rsc.org |
Reductive Amination Approaches
Reductive amination provides a versatile alternative for the synthesis of amines and is applicable to the preparation of 3-(2-Aminophenyl)propan-1-ol derivatives. researchgate.netorganic-chemistry.org This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. researchgate.net
For the synthesis of the target compound, a potential pathway involves the reductive amination of a suitable precursor such as 2-nitrobenzaldehyde (B1664092) with a three-carbon nucleophile containing a latent amino group, followed by reduction of the nitro group. Alternatively, one could envision the reductive amination of an aldehyde or ketone with an amine that already contains the desired aminophenyl moiety. organic-chemistry.org
A variety of reducing agents can be employed for reductive amination, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion over the carbonyl starting material. nottingham.ac.uk Catalytic hydrogenation can also be utilized for the reduction step. frontiersin.org
The reaction conditions, such as pH and the choice of solvent, are crucial for the efficient formation of the imine intermediate and its subsequent reduction. nottingham.ac.uk
| Carbonyl Compound | Amine Source | Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN | Selective for iminium ion reduction. | nottingham.ac.uk |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | A mild and selective alternative to NaBH₃CN. | nottingham.ac.uk |
| Aldehydes/Ketones | Nitro Compounds | H₂, Noble or Non-noble metal catalysts | Combines nitro group reduction and reductive amination in one pot. | frontiersin.org |
| Aldehydes | Benzylamines | p-toluenesulfonic acid monohydrate and sodium borohydride | Solvent-free conditions, good yields. | researchgate.net |
Catalytic Synthesis and Stereochemical Control
The development of catalytic methods that allow for stereochemical control is a significant area of research, enabling the synthesis of chiral molecules with high enantiomeric purity.
Metal-Catalyzed Hydrogenation Techniques
As mentioned previously, metal-catalyzed hydrogenation is a cornerstone for the reduction of nitro groups. Catalysts based on palladium, platinum, and nickel are commonly used. researchgate.netrsc.org The efficiency and selectivity of these catalysts can be influenced by the support material, with materials like graphene showing promise in enhancing catalytic activity. rsc.org
The hydrogenation can be performed under various pressures, from atmospheric pressure using a hydrogen balloon to higher pressures in a dedicated hydrogenation apparatus. ust.hku-tokyo.ac.jp The choice of solvent can also impact the reaction rate and selectivity. Protic solvents like alcohols often accelerate the reaction. u-tokyo.ac.jp
Asymmetric Synthesis and Chiral Induction
The synthesis of enantiomerically pure 3-(2-Aminophenyl)propan-1-ol is of great interest for pharmaceutical applications. Asymmetric synthesis aims to introduce chirality in a controlled manner, leading to a specific stereoisomer.
One approach to achieve this is through the asymmetric reduction of a prochiral ketone precursor. Chiral catalysts, often derived from transition metals complexed with chiral ligands, can facilitate the enantioselective addition of hydrogen to the carbonyl group. nih.gov
Another strategy involves the diastereoselective synthesis of vicinal amino alcohols, which can be achieved starting from chiral amino acids. rsc.org These methods often rely on the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions.
Recent advances in biocatalysis also offer powerful tools for asymmetric synthesis. rsc.orgnih.govnih.gov Enzymes such as alcohol dehydrogenases can catalyze the enantioselective reduction of ketones to produce chiral alcohols with high enantiomeric excess. researchgate.netmdpi.com Similarly, transaminases can be used for the asymmetric synthesis of chiral amines. rsc.org
| Strategy | Key Transformation | Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | Enantioselective reduction of prochiral ketones | Chiral metal catalysts (e.g., Ru, Rh, Ir complexes) | Formation of chiral alcohols with high enantioselectivity. | nih.gov |
| Diastereoselective Synthesis | Synthesis from chiral amino acids | Various reagents | Control of diastereoselectivity in the formation of vicinal amino alcohols. | rsc.org |
| Biocatalysis | Enantioselective reduction of ketones | Alcohol Dehydrogenases (ADHs) | Production of chiral alcohols with high enantiomeric excess. | researchgate.netmdpi.com |
| Biocatalysis | Asymmetric synthesis of amines | Transaminases | Formation of chiral amines. | rsc.org |
| Radical C-H Amination | Enantio- and regio-selective C-H amination of alcohols | Multi-catalytic system (e.g., Ir photocatalyst and chiral Cu catalyst) | Access to chiral β-amino alcohols from abundant alcohols. | nih.gov |
Novel Reaction Pathways and Methodological Developments
The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability.
One area of recent advancement is the development of novel C-H amination reactions. nih.govrsc.org These methods allow for the direct conversion of a C-H bond into a C-N bond, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. For instance, recent research has demonstrated the use of radical relay chaperone strategies for the enantioselective C-H amination of alcohols to access chiral β-amino alcohols. nih.gov This involves the transient conversion of an alcohol to an imidate radical that undergoes intramolecular hydrogen atom transfer.
Another innovative approach is the use of multi-component reactions, which allow for the construction of complex molecules from simple starting materials in a single step. For example, a visible-light-promoted three-component reaction of arylthianthrenium salts, ammonium (B1175870) thiocyanate, and alkenes has been reported for the synthesis of unprotected β-arylethylamines. acs.org
Furthermore, biocatalytic approaches are gaining prominence as a green and highly selective alternative to traditional chemical synthesis. rsc.orgnih.govnih.gov The use of enzymes can lead to reactions with high enantioselectivity under mild conditions, reducing the environmental impact of chemical processes. nih.govnih.gov
| Methodology | Key Innovation | Potential Application | Reference |
|---|---|---|---|
| Radical C-H Amination | Direct conversion of C-H bonds to C-N bonds. | Atom-economical synthesis of amino alcohols. | nih.gov |
| Electrochemical C-H Amination | Use of electrons as clean redox reagents. | Sustainable synthesis of amines. | rsc.org |
| Three-Component Reactions | Construction of complex molecules in a single step. | Efficient synthesis of β-arylethylamines. | acs.org |
| Biocatalysis | Use of enzymes for highly selective transformations. | Green and enantioselective synthesis of chiral amino alcohols. | rsc.orgnih.govnih.gov |
| Diastereoconvergent C-H Amination | Formation of a single diastereomer from a mixture of starting material diastereomers. | Simplified synthesis of stereochemically complex amino alcohols. | rsc.org |
Table of Compounds
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 3-(2-Aminophenyl)propan-1-ol hydrochloride | C₉H₁₄ClNO | Target Compound |
| 3-(2-Nitrophenyl)propan-1-ol | C₉H₁₁NO₃ | Precursor |
| Palladium on carbon (Pd/C) | Pd/C | Catalyst |
| Hydrogen | H₂ | Reducing Agent |
| Methanol | CH₄O | Solvent |
| Ethanol | C₂H₆O | Solvent |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | Precursor |
| Sodium cyanoborohydride | CH₃BNNa | Reducing Agent |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | Reducing Agent |
| 3-(2-nitrophenyl)isoxazoles | Varies | Precursor |
| 4-aminoquinolines | C₉H₈N₂ | Product |
| 3-(nitrophenyl)-4,5-dihydroisoxazoles | Varies | Precursor |
| Nitrophenols | Varies | Substrate |
| Nitrotoluenes | Varies | Substrate |
| Benzylamines | Varies | Substrate |
| p-toluenesulfonic acid monohydrate | C₇H₁₀O₄S | Catalyst |
| Sodium borohydride | BH₄Na | Reducing Agent |
Mechanistic Studies of Chemical Transformations Involving 3 2 Aminophenyl Propan 1 Ol Hydrochloride
Reactivity of the Aminophenyl Moiety
The aminophenyl group in 3-(2-aminophenyl)propan-1-ol (B1584289) is the primary site for many chemical modifications. The amino group, a potent activating group, significantly influences the reactivity of the benzene (B151609) ring towards electrophiles and is itself a key site for derivatization.
Electrophilic Aromatic Substitution Dynamics
The amino group (-NH₂) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. In the case of 3-(2-aminophenyl)propan-1-ol, the starting position of the amino group is at C2. The propyl alcohol substituent at C1 is a weak activating group. Therefore, the incoming electrophile is predominantly directed to the positions ortho and para to the amino group.
The general mechanism for electrophilic aromatic substitution proceeds in two main steps:
Formation of the Arenium Ion: The π-electrons of the aromatic ring attack the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
For 3-(2-aminophenyl)propan-1-ol, substitution is expected to occur primarily at the C4 and C6 positions (para and ortho to the amino group, respectively). The regioselectivity is governed by the stability of the intermediate arenium ion. Attack at the C4 and C6 positions allows for resonance structures where the positive charge is delocalized onto the amino group, which is a highly stabilizing interaction. libretexts.org
Under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. byjus.com This can lead to a mixture of products, with substitution occurring at the C5 position.
Table 3.1.1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Alkylanilines
| Electrophile (E⁺) | Reaction Conditions | Major Product(s) | Reference(s) |
| Br₂ | Acetic Acid | 4-Bromo-2-alkylaniline, 2,4-Dibromo-6-alkylaniline | byjus.com |
| HNO₃/H₂SO₄ | 0 °C | 4-Nitro-2-alkylaniline, 2-Nitro-6-alkylaniline | byjus.com |
| SO₃/H₂SO₄ | Heat | 4-Amino-3-alkylbenzenesulfonic acid | acs.org |
Note: This table presents generalized outcomes for 2-alkylanilines, which are structurally analogous to 3-(2-aminophenyl)propan-1-ol.
Amine Functional Group Derivatization Pathways
The primary amino group of 3-(2-aminophenyl)propan-1-ol is a versatile handle for a range of derivatization reactions, including acylation and sulfonylation. These reactions typically proceed via nucleophilic attack of the amine on an electrophilic carbonyl or sulfonyl center.
N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative. The base serves to neutralize the HCl produced and to prevent protonation of the starting amine. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. researchgate.net
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords N-sulfonamides. nih.gov These derivatives are often crystalline solids and are useful for characterization. The mechanism is analogous to N-acylation.
Table 3.1.2: Conditions for Amine Derivatization
| Reaction Type | Reagent | Solvent | Base | General Product | Reference(s) |
| N-Acylation | Acetyl Chloride | Dichloromethane | Pyridine | N-(2-(3-hydroxypropyl)phenyl)acetamide | researchgate.net |
| N-Acylation | Acetic Anhydride | Acetonitrile | - | N-(2-(3-hydroxypropyl)phenyl)acetamide | researchgate.net |
| N-Sulfonylation | p-Tosyl Chloride | Pyridine | Pyridine | N-(2-(3-hydroxypropyl)phenyl)-4-methylbenzenesulfonamide | nih.gov |
Transformations of the Propan-1-ol Moiety
The primary alcohol group in 3-(2-aminophenyl)propan-1-ol can undergo oxidation to form aldehydes or carboxylic acids, and it can be converted into a good leaving group for nucleophilic substitution reactions.
Hydroxyl Group Oxidation Mechanisms
The oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation. libretexts.org The mechanism involves the formation of a chromate (B82759) ester, followed by a 1,2-elimination reaction where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond. libretexts.org Dess-Martin periodinane (DMP) is a more modern and often preferred reagent that operates under milder, non-acidic conditions. libretexts.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from Na₂Cr₂O₇ and H₂SO₄), will oxidize the primary alcohol to a carboxylic acid. The reaction proceeds through the aldehyde, which is then hydrated and further oxidized. libretexts.org A challenge in the oxidation of 3-(2-aminophenyl)propan-1-ol is the potential for the oxidation of the electron-rich amino group. stackexchange.com Chemoselective oxidation of the alcohol in the presence of the amine can be achieved using specific catalytic systems, such as those based on 2-azaadamantane (B3153908) N-oxyl (AZADO) and copper. nih.gov
Table 3.2.1: Oxidation of Primary Alcohols
| Oxidizing Agent | Solvent | Product | Reference(s) |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Aldehyde | libretexts.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Aldehyde | libretexts.org |
| Potassium Dichromate/H₂SO₄ | Water/Acetone | Carboxylic Acid | libretexts.org |
| AZADO/Cu(I) Catalyst/O₂ | Acetonitrile | Aldehyde (Chemoselective) | nih.gov |
Nucleophilic Substitution Reactions
The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate (-OTs) or a halide.
Formation of Tosylate: Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate group. pearson.compearson.com The tosylate is an excellent leaving group, and the resulting tosyl ester can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction.
Reaction with Nucleophiles: Once the tosylate is formed, it can be reacted with nucleophiles such as halides (e.g., NaBr), cyanide (e.g., NaCN), or ammonia (B1221849) (NH₃) to yield the corresponding substituted products. brainly.com
Table 3.2.2: Nucleophilic Substitution of Propan-1-ol Derivatives
| Step 1: Leaving Group Formation | Step 2: Nucleophile | Product | Reference(s) |
| TsCl, Pyridine | NaBr, Acetone | 1-Bromo-3-(2-aminophenyl)propane | pearson.combrainly.com |
| TsCl, Pyridine | NaCN, DMSO | 4-(2-Aminophenyl)butanenitrile | chegg.com |
| TsCl, Pyridine | Excess NH₃ | 3-(2-Aminophenyl)propan-1-amine | brainly.com |
Cyclization Reactions and Heterocyclic Annulation
The structure of 3-(2-aminophenyl)propan-1-ol, with its amino and hydroxyl groups in a suitable position relative to the aromatic ring, makes it a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. A key transformation is the Pictet-Spengler reaction and related cyclizations.
The Pictet-Spengler reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. wikipedia.org While 3-(2-aminophenyl)propan-1-ol is a γ-aminophenyl alcohol, analogous cyclizations can occur. For instance, after conversion of the alcohol to an amine, the resulting diamine could potentially undergo a Pictet-Spengler type reaction.
More directly, intramolecular cyclization can be envisioned. For example, if the amino group is first acylated, subsequent acid-catalyzed reaction could lead to cyclization onto the aromatic ring. A reaction analogous to the Bischler-Napieralski reaction could be employed. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. In the case of an N-acyl derivative of 3-(2-aminophenyl)propan-1-ol, after conversion of the alcohol to a suitable leaving group, an intramolecular N-alkylation could lead to the formation of a tetrahydro-1-benzazepine ring system.
A plausible pathway for the formation of a tetrahydro-1-benzazepine derivative would be:
N-Acylation: The amino group is acylated as described in section 3.1.2.
Activation of the Hydroxyl Group: The alcohol is converted to a tosylate or halide.
Intramolecular Cyclization: In the presence of a base, the amide nitrogen can act as a nucleophile, displacing the leaving group to form the seven-membered heterocyclic ring.
Table 3.3: Common Cyclization Reactions for Heterocycle Synthesis
| Reaction Name | Starting Material Type | Reagents | Product Heterocycle | Reference(s) |
| Pictet-Spengler | β-Arylethylamine + Aldehyde | Acid (e.g., HCl, TFA) | Tetrahydroisoquinoline | wikipedia.orgnih.gov |
| Bischler-Napieralski | β-Arylethylamide | Dehydrating Acid (e.g., POCl₃, P₂O₅) | Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |
| Intramolecular N-Alkylation | N-Acyl-γ-(2-aminophenyl)propyl halide | Base (e.g., NaH) | N-Acyl-tetrahydro-1-benzazepine | rsc.org (by analogy) |
Intramolecular Ring Closure Processes
The structure of 3-(2-Aminophenyl)propan-1-ol, featuring a primary amine ortho to a three-carbon alcohol chain, is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. While specific mechanistic studies on the hydrochloride salt are not extensively documented, the reactivity of the free base or its derivatives can be understood through well-established cyclization mechanisms.
One of the most relevant transformations is the formation of tetrahydroquinolines. This can be envisioned through an acid-catalyzed intramolecular cyclization. Under acidic conditions, the hydroxyl group can be protonated, followed by the elimination of a water molecule to generate a secondary carbocation. The proximate amino group can then act as an intramolecular nucleophile, attacking the carbocation to form a six-membered ring. Subsequent deprotonation would yield the 1,2,3,4-tetrahydroquinoline (B108954) skeleton. The stability of the resulting heterocyclic ring provides the thermodynamic driving force for this process.
A plausible mechanistic pathway for the intramolecular cyclization of 3-(2-aminophenyl)propan-1-ol to form 1,2,3,4-tetrahydroquinoline is depicted below:
Protonation of the hydroxyl group: The reaction is initiated by the protonation of the primary alcohol by an acid catalyst.
Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, generating a secondary carbocation on the propyl chain.
Intramolecular nucleophilic attack: The lone pair of the amino group attacks the electrophilic carbocation, leading to the formation of the six-membered ring.
Deprotonation: A base removes a proton from the nitrogen atom, yielding the final tetrahydroquinoline product.
This type of cyclization is conceptually similar to aspects of the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Although 3-(2-Aminophenyl)propan-1-ol does not possess the β-arylethylamine moiety, the underlying principle of an intramolecular electrophilic attack initiated by a carbocation or an iminium ion is a shared feature.
Intermolecular Heterocycle Formation (e.g., quinoline (B57606), benzoxazole (B165842) scaffolds)
3-(2-Aminophenyl)propan-1-ol hydrochloride serves as a valuable precursor for the synthesis of more complex heterocyclic structures through intermolecular reactions, most notably the formation of quinoline and benzoxazole scaffolds.
Quinoline Synthesis:
The synthesis of quinolines from anilines has been extensively studied. While direct use of this compound is not commonly reported, analogous reactions with 2-aminobenzyl alcohols provide insight into potential pathways. A prominent strategy is the "borrowing hydrogen" methodology, which allows for the construction of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This process involves the oxidation of the alcohol to a carbonyl compound, which then reacts with the amine to form an enamine or imine, followed by cyclization and subsequent reduction by the "borrowed" hydrogen.
A hypothetical reaction for the formation of a substituted quinoline starting from 3-(2-Aminophenyl)propan-1-ol could involve a reaction with a carbonyl compound. The initial step would be the formation of an enamine or imine intermediate, which could then undergo an intramolecular electrophilic substitution onto the aromatic ring to form a dihydroquinoline, which could be subsequently oxidized to the corresponding quinoline.
Benzoxazole Synthesis:
The formation of benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde. rsc.orgtandfonline.comijpbs.comresearchgate.net In the context of 3-(2-Aminophenyl)propan-1-ol, the amino group is present, but the ortho hydroxyl group required for direct benzoxazole formation is absent. However, the propanol (B110389) side chain can be chemically modified to facilitate the formation of a benzoxazole ring.
For instance, if the terminal hydroxyl group of the propanol chain were oxidized to a carboxylic acid, the resulting 3-(2-aminophenyl)propanoic acid could undergo an intramolecular condensation to form a seven-membered lactam. To form a benzoxazole, the starting material would need to be a 2-aminophenol derivative.
A more direct, albeit intermolecular, approach to benzoxazoles would involve the reaction of a 2-aminophenol with a suitable electrophile. While this compound itself is not a direct precursor for benzoxazoles in a classical sense, its structural motif is relevant in the broader context of synthesizing substituted anilines that can then be converted to various heterocycles.
The following table summarizes the key reactants and resulting heterocyclic scaffolds discussed:
| Reactant(s) | Resulting Heterocycle | Reaction Type |
| 3-(2-Aminophenyl)propan-1-ol | Tetrahydroquinoline | Intramolecular Cyclization |
| 2-Aminobenzyl alcohol + Secondary alcohol | Tetrahydroquinoline | Intermolecular Condensation/Borrowing Hydrogen nih.gov |
| 2-Aminophenol + Aldehyde/Ketone | Benzoxazole | Intermolecular Condensation rsc.orgijpbs.comresearchgate.net |
Application As a Synthon in Advanced Organic Synthesis and Scaffold Design
Construction of Polyfunctionalized Organic Molecules
The presence of two distinct reactive sites—the nucleophilic amino group and the hydroxyl group—in 3-(2-Aminophenyl)propan-1-ol (B1584289) allows for sequential or orthogonal functionalization, making it a valuable building block for polyfunctionalized molecules. The amino group can readily undergo a range of transformations, including acylation, alkylation, and participation in carbon-nitrogen bond-forming reactions. The hydroxyl group, on the other hand, can be converted into various other functional groups, such as ethers, esters, or halides, or it can be oxidized to an aldehyde or carboxylic acid.
This differential reactivity enables chemists to introduce a variety of functionalities onto the basic scaffold. For instance, the amino group could be selectively protected, allowing for manipulation of the hydroxyl group, followed by deprotection and subsequent reaction at the nitrogen atom. This strategic approach is fundamental to the synthesis of complex target molecules where precise control over the placement of functional groups is paramount.
Design and Assembly of Nitrogen-Containing Heterocyclic Systems
A significant application of 3-(2-Aminophenyl)propan-1-ol lies in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The ortho-disposed amino and propyl-alcohol functionalities provide an ideal template for intramolecular cyclization reactions to form fused heterocyclic systems.
One of the most prominent applications is in the synthesis of 1,2,3,4-tetrahydroquinolines . Quinolines and their hydrogenated derivatives are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of these scaffolds often involves domino reactions, which are highly efficient processes that form multiple chemical bonds in a single operation. nih.gov For example, the intramolecular cyclization of derivatives of 3-(2-aminophenyl)propan-1-ol can be a key step in forming the tetrahydroquinoline ring system. The general strategy involves the conversion of the propanol (B110389) side chain into a suitable electrophile that can then react with the aniline (B41778) nitrogen to close the ring.
Furthermore, the inherent structure of 3-(2-aminophenyl)propan-1-ol makes it a suitable precursor for the synthesis of other heterocyclic systems, such as benzodiazepines, through multi-step synthetic sequences. The ability to construct these privileged scaffolds highlights the importance of this synthon in medicinal chemistry and drug discovery.
Development of Complex Molecular Architectures and Chirality Integration
The development of complex molecular architectures with defined stereochemistry is a central goal in modern organic synthesis. Chiral molecules are of particular importance in pharmacology, as different enantiomers of a drug can have vastly different biological activities. While 3-(2-Aminophenyl)propan-1-ol is itself achiral, it can be utilized in the synthesis of chiral molecules through various strategies.
One approach involves the use of chiral catalysts to perform enantioselective reactions on the functional groups of the synthon. For instance, a chiral ligand in a metal-catalyzed reaction could direct the stereoselective functionalization of the molecule.
Alternatively, the racemic mixture of a chiral derivative of 3-(2-aminophenyl)propan-1-ol can be resolved to obtain the pure enantiomers. These enantiomerically pure building blocks can then be used in the synthesis of complex chiral targets. The synthesis of chiral β-aryl-α,β-unsaturated amino alcohols, for example, has been achieved through palladium-catalyzed asymmetric allylic amination, showcasing a method to introduce chirality into similar structural motifs. rsc.org The development of chiral ligands from amino alcohols is a well-established field, and derivatives of 3-(2-aminophenyl)propan-1-ol could potentially serve as precursors for new classes of chiral ligands. scilit.comrsc.org
The diastereoselective synthesis of substituted propanols is another area where derivatives of this synthon could be employed to control the stereochemical outcome of reactions, leading to the formation of complex molecules with multiple stereocenters. chemicalbook.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-(2-Aminophenyl)propan-1-ol (B1584289) hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
While specific, experimentally obtained high-resolution NMR spectra for 3-(2-Aminophenyl)propan-1-ol hydrochloride are not widely available in the public domain, a theoretical analysis based on its known structure allows for the prediction of its spectral features.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring would typically appear as complex multiplets in the downfield region (approximately 6.5-7.5 ppm). The protons of the propyl chain would exhibit distinct signals. The two protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and the two protons of the methylene group adjacent to the phenyl ring (-CH₂-Ar) would likely appear as triplets, assuming coupling to the adjacent methylene group. The proton of the hydroxyl group (-OH) and the protons of the aminium group (-NH₃⁺) may appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The six carbons of the aromatic ring would produce signals in the aromatic region (approximately 110-150 ppm). The three carbons of the propyl chain would be found in the aliphatic region, with the carbon bearing the hydroxyl group appearing more downfield (typically 55-65 ppm) compared to the other two methylene carbons.
A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.
| Predicted ¹H and ¹³C NMR Data for this compound |
| ¹H NMR |
| Proton Type |
| Aromatic (C₆H₄) |
| Methylene (-CH₂-Ar) |
| Methylene (-CH₂-CH₂OH) |
| Methylene (-CH₂OH) |
| Hydroxyl (-OH) |
| Aminium (-NH₃⁺) |
| ¹³C NMR |
| Carbon Type |
| Aromatic (C-NH₃⁺) |
| Aromatic (CH) |
| Methylene (-CH₂-Ar) |
| Methylene (-CH₂-CH₂OH) |
| Methylene (-CH₂OH) |
Note: These are predicted values and may vary based on experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, showing the connectivity between the adjacent methylene groups in the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Detailed experimental IR spectra for this compound are not readily found in scientific literature. However, the expected characteristic absorption bands can be predicted based on its functional groups.
| Predicted Infrared (IR) Absorption Bands for this compound |
| Functional Group |
| O-H (Alcohol) |
| N-H (Aminium salt) |
| C-H (Aromatic) |
| C-H (Aliphatic) |
| C=C (Aromatic) |
| C-N |
| C-O |
The broad band in the high-frequency region (around 3200-3600 cm⁻¹) would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the aminium group would also appear in this region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed just below and above 3000 cm⁻¹, respectively. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including C-C, C-N, and C-O stretching and various bending vibrations, which would be unique to the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
For this compound, the molecular weight of the free base, 3-(2-aminophenyl)propan-1-ol, is 151.21 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) or, more commonly, the protonated molecular ion peak ([M+H]⁺) corresponding to the free base. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the ion.
The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule (H₂O) from the alcohol, cleavage of the C-C bonds in the propyl chain, and fragmentation of the aromatic ring. While a specific experimental mass spectrum is not available, a commercial supplier, Moldb, indicates the availability of LC-MS data for this compound, suggesting that such analyses are feasible. Current time information in Jackson County, US.
X-ray Crystallography for Solid-State Structure Determination
As of now, there are no publicly available crystal structures for this compound in crystallographic databases. The acquisition of such data would require the growth of single crystals of the compound suitable for X-ray diffraction analysis.
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. 3-(2-Aminophenyl)propan-1-ol is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it is optically inactive, and chiroptical methods would not be applicable for its stereochemical analysis unless it is derivatized with a chiral reagent or used in a chiral environment.
Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its properties and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular orbitals, electron densities, and other key electronic descriptors.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. grnjournal.us It is extensively used to study the electronic structure of organic molecules, including aniline (B41778) and its derivatives. researchgate.netresearchgate.net For a molecule like 3-(2-aminophenyl)propan-1-ol (B1584289), DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can elucidate several key properties. nih.govacs.org
These calculations can determine the optimized molecular geometry, bond lengths, and bond angles. A crucial aspect of the electronic structure is the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. acs.org
Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. For 3-(2-aminophenyl)propan-1-ol, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential around the amine and hydroxyl hydrogens.
Table 1: Representative DFT-Calculated Electronic Properties for Aniline Analogs (Note: This table presents typical data for analogous compounds to illustrate the outputs of DFT calculations, not specific data for 3-(2-Aminophenyl)propan-1-ol hydrochloride)
| Property | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | 0.5 to 2.0 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 5.5 to 8.0 eV | Indicator of chemical reactivity and kinetic stability acs.org |
Semi-Empirical Methods in Conformational Studies
While DFT is powerful, it can be computationally demanding for large molecules or for exploring vast conformational spaces. Semi-empirical methods, such as MNDO and PCILO, offer a faster, albeit less accurate, alternative for conformational analysis. nih.gov These methods use parameters derived from experimental data to simplify the quantum mechanical calculations.
For 3-(2-aminophenyl)propan-1-ol, the flexible propanol (B110389) side chain can adopt numerous conformations due to rotation around the C-C and C-O single bonds. Semi-empirical methods can be used to perform a rapid scan of the potential energy surface by systematically rotating these bonds. This allows for the identification of low-energy conformers, which are the most likely shapes the molecule will adopt. nih.govresearchgate.net Studies on related molecules like 2-phenylethylamine have shown that the conformational preferences can be complex, with possibilities for extended (anti) and folded (gauche) structures. researchgate.netresearchgate.net The gauche conformations may be stabilized by weak intramolecular interactions, such as an N-H···π interaction between the amino group and the aromatic ring. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the positions and velocities of atoms over time, offering a dynamic picture of molecular behavior. researchgate.netajchem-a.com
For this compound in a solvent, MD simulations can provide insights into:
Solvation: How solvent molecules (e.g., water) arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the amine/hydroxyl groups and water.
Conformational Dynamics: How the molecule transitions between different conformations over time. This can reveal the flexibility of the side chain and the lifetimes of different conformational states.
Intermolecular Interactions: In systems with multiple solute molecules, MD can be used to study aggregation and the formation of dimers or larger clusters. researchgate.net
The output of an MD simulation is a trajectory that can be analyzed to calculate various properties, including radial distribution functions (RDFs) to understand the local structure of the solvent around the solute, and mean square displacement (MSD) to determine diffusion coefficients. researchgate.net
Prediction of Reaction Pathways and Transition States
A central goal of computational chemistry is to elucidate reaction mechanisms by identifying the transition states that connect reactants to products. grnjournal.usgrnjournal.us For a molecule like 3-(2-aminophenyl)propan-1-ol, several reactions could be of interest, such as oxidation of the amino or alcohol group, or electrophilic substitution on the aromatic ring.
Computational methods, particularly DFT, can be used to map the potential energy surface (PES) of a reaction. grnjournal.us By locating the transition state structure—a first-order saddle point on the PES—the activation energy of the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state indeed connects the desired reactants and products. grnjournal.us While experimental validation is crucial, these computational predictions can guide the design of experiments and help interpret observed outcomes. arxiv.orgnih.gov
Elucidation of Structure-Reactivity Relationships via Computational Models
By systematically studying a series of related compounds, computational models can be built to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). nih.govmdpi.com These models use calculated molecular descriptors to predict the biological activity or physical properties of new, untested compounds.
For a class of compounds including derivatives of 3-(2-aminophenyl)propan-1-ol, a QSAR study would involve:
Building a Dataset: A set of molecules with known experimental data (e.g., receptor binding affinity, reaction rate) is compiled.
Calculating Descriptors: For each molecule, a wide range of computational descriptors are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.netnih.gov
Such models can reveal which molecular features are most important for a given activity. For instance, a QSAR study on aniline derivatives might show that the fungicidal activity is enhanced by the presence of electron-withdrawing groups at a specific position on the phenyl ring. nih.gov These insights are invaluable for the rational design of new molecules with improved properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(2-Aminophenyl)propan-1-ol |
| Aniline |
Emerging Research Directions and Future Scope
Green Chemistry Principles in Synthesis and Transformation
The future synthesis and derivatization of 3-(2-Aminophenyl)propan-1-ol (B1584289) hydrochloride are expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. pandawainstitute.com A primary focus will be the replacement of traditional, hazardous reagents and harsh reaction conditions with more sustainable alternatives.
One promising avenue is the use of biocatalysis . Enzymes such as amine dehydrogenases (AmDHs) and alcohol dehydrogenases could be employed for the stereoselective synthesis of chiral variants of this compound. acs.orgfrontiersin.org Biocatalytic methods offer high selectivity under mild conditions, significantly reducing the environmental footprint compared to conventional chemical syntheses. rsc.org For instance, engineered enzymes could facilitate the asymmetric reduction of corresponding ketones or the reductive amination of α-hydroxy ketones to yield enantiomerically pure amino alcohols. acs.orgfrontiersin.org The use of enzymes in organic synthesis is a rapidly growing field, with directed evolution capable of producing biocatalysts with enhanced activity and stability. nih.gov
Another key area is the development of greener catalytic hydrogenation processes for its synthesis, potentially starting from the corresponding nitrophenyl derivative. jku.at Research into heterogeneous catalysts, such as palladium on graphene or other advanced carbon supports, could lead to highly efficient and selective reductions with minimal waste. rsc.orgmdpi.com These catalysts offer the advantage of being easily separable and reusable, aligning with green chemistry's goal of waste prevention. jku.atresearchgate.net
The table below outlines potential green chemistry approaches for the synthesis of aminophenol derivatives, which could be adapted for 3-(2-Aminophenyl)propan-1-ol hydrochloride.
| Green Chemistry Approach | Potential Application to this compound | Key Advantages |
| Biocatalysis | Enantioselective synthesis using engineered amine dehydrogenases or alcohol dehydrogenases. acs.orgnih.gov | High stereoselectivity, mild reaction conditions, reduced environmental impact. rsc.org |
| Heterogeneous Catalysis | Catalytic hydrogenation of a nitrophenyl precursor using reusable catalysts like Pd/C. mdpi.com | High atom economy, catalyst recyclability, reduced waste generation. jku.at |
| Alternative Solvents | Use of water or other environmentally benign solvents in synthetic steps. | Reduced toxicity and environmental pollution. pandawainstitute.com |
| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the carbon skeleton. nih.gov | Reduced reliance on fossil fuels, increased sustainability. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry offers a paradigm shift for the synthesis and derivatization of this compound. Continuous flow reactors provide superior control over reaction parameters such as temperature and pressure, leading to improved yields, selectivity, and safety, especially for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net For example, the synthesis of tetrahydroquinolines from anilines has been successfully demonstrated in flow, a reaction type for which 3-(2-Aminophenyl)propan-1-ol could be a precursor. researchgate.netorganic-chemistry.org
Automated synthesis platforms are set to revolutionize the exploration of the chemical space around this compound. vapourtec.comvapourtec.com These systems can perform a large number of reactions in parallel, enabling the rapid generation of compound libraries. researchgate.netlabmanager.com By combining the bifunctionality of this compound with a diverse set of reactants in an automated fashion, researchers can efficiently create a multitude of new molecules for various screening purposes. nih.govsynplechem.com This automated approach significantly accelerates the drug discovery and materials science research cycles. vapourtec.com
The synergy between flow chemistry and automation is particularly powerful, creating platforms for automated library synthesis with high efficiency and minimal manual intervention. vapourtec.com
| Technology | Application to this compound | Anticipated Benefits |
| Flow Chemistry | Synthesis of the core molecule and its derivatives, such as tetrahydroquinolines. researchgate.netresearchgate.net | Enhanced safety, improved reaction control, higher yields, and scalability. researchgate.net |
| Automated Parallel Synthesis | Rapid generation of a library of analogs by reacting the amine and alcohol groups with various reagents. researchgate.netsynplechem.com | Increased throughput, efficient exploration of structure-activity relationships. researchgate.net |
| Integrated Flow and Automation | Automated loop filling systems for running multiple, varied experiments in a continuous flow setup. labmanager.com | Accelerated reaction optimization and library production. nih.gov |
Exploration in Materials Science Applications (e.g., polymer precursors, functional materials)
The dual functionality of this compound makes it an intriguing candidate for the development of novel polymers and functional materials. The presence of both an amine and a hydroxyl group allows for its use as a monomer in the synthesis of a variety of polymeric structures.
There is significant potential for its use in creating conducting polymers . Aminophenols are known to be electropolymerized to form polymers with interesting electrochemical properties. mdpi.comethernet.edu.et Poly(o-aminophenol), for instance, has been investigated for its charge storage capabilities. mdpi.com The incorporation of the propanol (B110389) side chain from this compound could modify the solubility, flexibility, and processing characteristics of the resulting polymer. nih.govmdpi.com Such materials could find applications in sensors, biosensors, and energy storage devices. ethernet.edu.et
Furthermore, this compound could serve as a building block for high-performance polymers or as a cross-linking agent to modify the properties of existing polymers. The amine and hydroxyl groups can react with a variety of co-monomers to form polyesters, polyamides, polyurethanes, or other polymer classes, potentially leading to materials with unique thermal or mechanical properties.
| Material Type | Potential Role of this compound | Potential Applications |
| Conducting Polymers | As a monomer or co-monomer in electropolymerization. mdpi.commdpi.com | Electrochemical sensors, biosensors, energy storage, anti-corrosion coatings. ethernet.edu.et |
| High-Performance Polymers | As a building block for polyamides, polyesters, or polyurethanes. | Aerospace components, electronics, specialty coatings. |
| Functional Nanocomposites | As a surface modifier for nanoparticles or as a component in a polymer matrix. nih.gov | Advanced composites, catalysts, drug delivery systems. |
Advanced Methodologies for Library Generation and High-Throughput Screening
The future utility of this compound in drug discovery will be greatly enhanced by advanced methodologies for library generation and high-throughput screening (HTS). As a bifunctional building block, it is well-suited for combinatorial chemistry , where it can be systematically reacted with a wide array of chemical partners to generate large, diverse libraries of related compounds. amerigoscientific.comyoutube.comyoutube.com
The "mix-and-split" strategy in combinatorial synthesis, for example, could be employed to rapidly produce a vast number of unique structures derived from this core scaffold. youtube.com These libraries can then be subjected to high-throughput screening against a multitude of biological targets to identify potential new drug leads. nih.govnih.gov Modern HTS platforms can screen hundreds of thousands of compounds in a short period, dramatically accelerating the initial stages of drug discovery. ku.eduenamine.net
Dynamic combinatorial chemistry (DCC) is another powerful technique where a library of compounds is generated in a reversible manner, allowing the system to self-select for the best-binding ligand in the presence of a biological target. nih.gov The amine and hydroxyl functionalities of this compound are amenable to the formation of reversible covalent bonds (e.g., imines, esters), making it a suitable candidate for DCC approaches.
| Methodology | Role of this compound | Outcome |
| Combinatorial Chemistry | As a versatile bifunctional building block for library synthesis. amerigoscientific.comyoutube.com | Generation of large, diverse compound libraries for screening. vapourtec.com |
| High-Throughput Screening (HTS) | Derivatives are screened against biological targets. | Identification of "hit" compounds with potential therapeutic activity. nih.govnih.gov |
| Dynamic Combinatorial Chemistry (DCC) | As a building block for generating dynamic libraries that adapt to a biological target. nih.gov | Discovery of potent and selective ligands for specific proteins or enzymes. nih.gov |
| Fragment-Based Drug Design (FBDD) | The core structure could serve as a starting fragment for lead optimization. | Development of novel drug candidates with improved properties. nih.gov |
Q & A
What are the common synthetic routes for 3-(2-Aminophenyl)propan-1-ol hydrochloride, and how can reaction conditions be optimized for higher yield?
Level: Basic
Methodological Answer:
The compound is typically synthesized via the Mannich reaction , involving a ketone, formaldehyde, and a secondary amine hydrochloride. For example, analogous syntheses (e.g., β-amino ketone derivatives) use polyformaldehyde and amine hydrochlorides in refluxing ethanol . Optimization includes:
- Temperature control : Maintaining 70–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance nucleophilic addition.
- Catalyst use : Acidic conditions (HCl) stabilize intermediates.
- Purification : Recrystallization or column chromatography improves purity. Yield can exceed 70% with stoichiometric adjustments (1:1.2:1 molar ratio of ketone:formaldehyde:amine) .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm amine proton (δ 1.5–2.5 ppm) and aromatic ring integration. The hydroxyl group appears as a broad peak (δ 4.5–5.5 ppm) .
- FT-IR : Peaks at 3300–3500 cm (N-H stretch) and 1050–1150 cm (C-O stretch) validate functional groups.
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H] and fragmentation patterns.
- XRD : Crystallography resolves stereochemistry and salt formation .
How can researchers resolve contradictions in reported purity levels of this compound across different synthesis batches?
Level: Advanced
Methodological Answer:
Contradictions arise from varying purification methods or residual solvents. Strategies include:
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against standards .
- Karl Fischer Titration : Measure water content (<0.5% w/w) to assess hygroscopicity.
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., CHClNO requires C 54.68%, H 7.14%).
- Batch Consistency : Standardize reaction workup (e.g., repeated recrystallization in ethanol/water) .
What strategies are employed to mitigate side reactions during the synthesis of this compound derivatives?
Level: Advanced
Methodological Answer:
Common side reactions include over-alkylation or oxidation. Mitigation involves:
- Protecting Groups : Temporarily block the amine with Boc or Fmoc during functionalization .
- Low-Temperature Reactions : Perform Michael additions at 0–5°C to suppress enolate formation.
- Catalytic Hydrogenation : Reduce nitro intermediates (e.g., 3-(2-nitrophenyl)propan-1-ol) selectively using Pd/C and H .
- Kinetic Monitoring : Use in-situ FT-IR or TLC to halt reactions at 85–90% conversion.
What are the recommended storage conditions and handling protocols for this compound to ensure stability?
Level: Basic
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccants (silica gel) prevent hydrolysis .
- Handling : Use inert atmosphere (N glovebox) to avoid amine oxidation.
- Stability Tests : Conduct accelerated aging (40°C/75% RH for 6 months) with periodic HPLC checks.
How can computational chemistry tools predict the reactivity of this compound in novel synthetic pathways?
Level: Advanced
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine participation in SN2 reactions) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict solubility.
- Docking Studies : Explore binding affinity with biological targets (e.g., serotonin receptors) for drug design .
What analytical methods are used to quantify residual solvents or impurities in this compound samples?
Level: Basic
Methodological Answer:
- GC-MS : Detect volatile residues (e.g., ethanol, DMF) with a DB-5 column and He carrier gas.
- ICP-OES : Quantify metal catalysts (e.g., Pd < 10 ppm) from hydrogenation steps .
- NMR Dilution : Integrate solvent peaks (e.g., DMSO-d) against the compound’s signals.
What mechanistic insights explain the regioselectivity observed in the functionalization of this compound?
Level: Advanced
Methodological Answer:
Regioselectivity in electrophilic aromatic substitution (e.g., nitration) is governed by:
- Electronic Effects : The electron-donating amine group directs substitution to the para position of the phenyl ring.
- Steric Hindrance : Bulky substituents on the propanol chain favor meta substitution.
- Acid-Base Interactions : Protonation of the amine under acidic conditions alters reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
